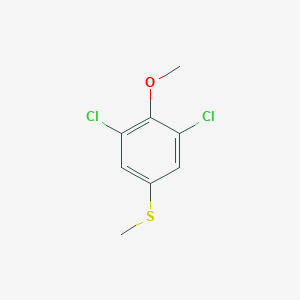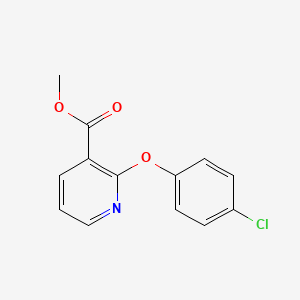
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile, 97% (hereinafter referred to as TFB-97) is an organic compound which has been used in a variety of scientific research applications. It is a colorless liquid that has a high vapor pressure and is soluble in many organic solvents. TFB-97 is a useful fluorinated reagent because of its unique properties and its ability to undergo various reactions. In
Wirkmechanismus
The mechanism of action of TFB-97 is not completely understood. However, it is believed that the fluorinated group on the molecule interacts with the enzyme CYP2C19, resulting in the inhibition of the enzyme. This inhibition leads to the inhibition of the metabolism of certain drugs and can lead to increased drug concentrations in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFB-97 are not well understood. However, it has been shown to inhibit the enzyme CYP2C19, which can lead to increased drug concentrations in the body. Additionally, it has been shown to interact with other enzymes, such as CYP2D6 and CYP3A4, to produce similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TFB-97 in laboratory experiments is its ability to undergo various reactions. It is also a relatively inexpensive reagent and can be stored for long periods of time without degradation. However, it is important to note that TFB-97 is a highly volatile compound, which can make it difficult to work with in certain experiments. Additionally, it is important to use proper safety precautions when working with this compound, as it is a potential health hazard.
Zukünftige Richtungen
There are a number of potential future directions for the use of TFB-97 in scientific research. One potential direction is the use of TFB-97 as a starting material for the synthesis of new fluorinated compounds. Additionally, it could be used as a reagent for the synthesis of organofluorine compounds, such as fluoroalkenes and fluoroalkynes. Additionally, it could be used in the synthesis of fluorinated polymers. Finally, it could be used as a precursor for the synthesis of biologically active compounds, such as inhibitors of the enzyme CYP2C19.
Synthesemethoden
The synthesis of TFB-97 is a two-step process. The first step involves the reaction of trifluoromethylbenzene with bromine in the presence of a base. This reaction produces 2,3,4,5-tetrafluorobenzene, which is then reacted with trifluoromethyl iodide in the presence of a base to produce TFB-97. The reaction is carried out in an inert atmosphere and at low temperatures to ensure the desired product is produced.
Wissenschaftliche Forschungsanwendungen
TFB-97 has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of biologically active compounds, such as inhibitors of the enzyme CYP2C19. It has also been used as a reagent for the synthesis of fluorinated compounds and as a starting material for the synthesis of other fluorinated compounds. It has been used in the synthesis of organofluorine compounds, such as fluoroalkenes and fluoroalkynes, as well as in the synthesis of fluorinated polymers.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F7N/c9-4-2(1-16)3(8(13,14)15)5(10)7(12)6(4)11 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFWJCFJKZRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)




![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)



![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)


